molecular formula C8H9ClN2O2S B14728030 Ethyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate CAS No. 6301-32-2

Ethyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

Cat. No.: B14728030
CAS No.: 6301-32-2
M. Wt: 232.69 g/mol
InChI Key: QXACMWWXHUOJFI-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This compound is characterized by the presence of a chloro group at the 6th position, a methylsulfanyl group at the 2nd position, and an ethyl ester group at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate typically involves the reaction of 6-chloro-2-(methylsulfanyl)pyrimidine with ethyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve similar reaction conditions with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways:

Properties

CAS No.

6301-32-2

Molecular Formula

C8H9ClN2O2S

Molecular Weight

232.69 g/mol

IUPAC Name

ethyl 6-chloro-2-methylsulfanylpyrimidine-4-carboxylate

InChI

InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-6(9)11-8(10-5)14-2/h4H,3H2,1-2H3

InChI Key

QXACMWWXHUOJFI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC(=N1)SC)Cl

Origin of Product

United States

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